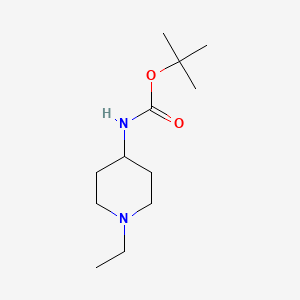

tert-Butyl (1-ethylpiperidin-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-ethylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-14-8-6-10(7-9-14)13-11(15)16-12(2,3)4/h10H,5-9H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOXFFYHDMNFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609858 | |

| Record name | tert-Butyl (1-ethylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534595-56-7 | |

| Record name | tert-Butyl (1-ethylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-ethylpiperidin-4-yl)carbamate typically involves the reaction of 1-ethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

- Dissolve 1-ethylpiperidine in an anhydrous solvent such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and extract the product with an organic solvent.

- Purify the product by column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-ethylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Substitution: The carbamate group can be substituted with other functional groups using appropriate reagents.

Deprotection: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Substitution: Nucleophiles such as amines or alcohols.

Deprotection: Trifluoroacetic acid or other strong acids.

Major Products Formed

Hydrolysis: 1-ethylpiperidine and carbon dioxide.

Substitution: Various substituted carbamates.

Deprotection: 1-ethylpiperidine.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

tert-Butyl (1-ethylpiperidin-4-yl)carbamate is being explored for its potential as a pharmacological agent due to its interaction with neurotransmitter systems. Preliminary studies indicate that it may affect serotonin and dopamine pathways, making it a candidate for further investigation in treating neurological disorders .

2. Antimicrobial Activity:

Research has shown that derivatives of this compound exhibit high antimicrobial activity while maintaining selectivity over mammalian cells. This selectivity is critical in developing treatments that target pathogens without harming human cells, making it a valuable asset in antibiotic development .

3. NLRP3 Inhibition:

Recent studies have highlighted the compound's ability to inhibit NLRP3-dependent pyroptosis, which is a form of programmed cell death associated with inflammatory responses. This property suggests potential applications in treating diseases characterized by excessive inflammation, such as autoimmune disorders .

Case Study 1: Neurotransmitter Interaction

A study investigated the binding affinity of this compound at various receptors involved in neurotransmission. The results indicated promising interactions with serotonin receptors, suggesting that modifications to the compound could enhance its efficacy as an antidepressant or anxiolytic agent.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that derivatives of this compound displayed significant antimicrobial activity against various bacterial strains, including resistant strains. The compound's selectivity for microbial cells over human fibroblasts was noted, indicating a lower risk of cytotoxicity .

Case Study 3: Inhibition of Pyroptosis

In an experimental setup using differentiated THP-1 macrophages, this compound was shown to effectively reduce pyroptotic cell death induced by ATP stimulation. This finding supports its potential role in therapeutic strategies for inflammatory diseases .

Mechanism of Action

The mechanism of action of tert-Butyl (1-ethylpiperidin-4-yl)carbamate primarily involves its role as a protecting group. The carbamate moiety stabilizes the amine group, preventing unwanted reactions during synthetic processes. Upon deprotection, the tert-butyl group is removed, releasing the free amine for further reactions.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following analysis compares tert-Butyl (1-ethylpiperidin-4-yl)carbamate with six structurally related derivatives, focusing on substituent effects, physicochemical properties, and synthetic applications.

Substituent Effects and Physicochemical Properties

Table 1: Key Properties of Compared Compounds

Key Observations:

- Lipophilicity: The ethyl substituent in the target compound provides moderate lipophilicity, making it suitable for blood-brain barrier penetration in CNS drug candidates. In contrast, the 4-cyanopyridinyl substituent (Table 1, Row 3) introduces polarity, reducing membrane permeability but enhancing target binding via hydrogen bonding .

- Stability : The acetylated derivative (Row 2) is prone to hydrolysis under acidic or basic conditions due to the labile acetyl group, whereas the ethyl group in the target compound offers superior stability .

This compound

Alkylation : Reaction of tert-butyl piperidin-4-ylcarbamate with ethylating agents (e.g., ethyl iodide) in the presence of a base.

Protection-Deprotection Strategies : Sequential Boc protection and functional group interconversion .

Biological Activity

tert-Butyl (1-ethylpiperidin-4-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article discusses its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C_{13}H_{23}N_{2}O_{2} and a molecular weight of 242.36 g/mol. Its structure features a tert-butyl group, an ethyl-substituted piperidine ring, and a carbamate functional group. The presence of these functional groups is significant for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with an ethylpiperidine derivative. The process can be outlined as follows:

- Starting Materials : tert-butyl carbamate and ethylpiperidine.

- Reaction Conditions : The reaction is usually conducted under controlled temperature conditions to ensure high yield and purity.

- Yield : Reports suggest yields can reach up to 91% under optimal conditions .

Pharmacological Profile

Preliminary studies indicate that this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This interaction suggests potential applications in treating neurological disorders.

Antimicrobial Activity

Recent investigations have shown that compounds structurally related to this compound exhibit significant antibacterial properties, particularly against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.78 to 3.125 μg/mL, comparable to established antibiotics like vancomycin .

Neuroprotective Effects

In vitro studies have demonstrated that similar compounds can act as neuroprotective agents by inhibiting acetylcholinesterase activity, which is crucial for preventing neurodegenerative diseases like Alzheimer's . The mechanism involves reducing amyloid beta peptide aggregation, a hallmark of Alzheimer's pathology.

Study on Neuroprotective Activity

A study evaluated the effects of a related compound on astrocyte cells exposed to amyloid beta 1-42. Results indicated that the compound reduced pro-inflammatory cytokine production and oxidative stress markers, suggesting a protective effect against neurotoxicity . However, in vivo tests showed limited efficacy due to bioavailability issues.

Antibacterial Efficacy Study

Another study focused on the antibacterial properties of a derivative of this compound. It showed strong bactericidal activity against both susceptible and drug-resistant strains of bacteria, highlighting its potential as a new class of antimicrobial agents .

Comparative Analysis

| Compound | MIC (μg/mL) | Target Bacteria | Activity Type |

|---|---|---|---|

| This compound | 0.78 - 3.125 | MRSA, VREfm | Antibacterial |

| Related Neuroprotective Compound | N/A | Astrocytes | Neuroprotective |

| Avapritinib | <0.01 | PDGFRA D842V mutant | Antitumor |

Q & A

Q. What are the key synthetic steps and reaction conditions for tert-Butyl (1-ethylpiperidin-4-yl)carbamate?

The synthesis typically involves:

- Protection of the amine group : The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane) .

- Ethylation : The ethyl group is introduced via alkylation (e.g., ethyl bromide) or reductive amination (using NaBH₄ or Pd/C with H₂) .

- Deprotection : The Boc group is removed under acidic conditions (e.g., HCl in dioxane or TFA) to yield the free amine intermediate.

Q. Reaction Optimization Table :

| Step | Reagents/Conditions | Solvent | Catalysts | Yield Range |

|---|---|---|---|---|

| Protection | Boc₂O, Et₃N, 0–25°C | DCM | None | 70–85% |

| Ethylation | Ethyl bromide, K₂CO₃, 50°C | DMF | KI (cat.) | 60–75% |

| Deprotection | 4M HCl/dioxane, RT | Dioxane | None | 80–90% |

Q. How is the structure of this compound confirmed?

- 1H/13C NMR : Key signals include the tert-butyl group (δ 1.4 ppm, singlet) and carbamate carbonyl (δ 155–160 ppm in 13C) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₂H₂₄N₂O₂ (calc. 244.18) .

- IR Spectroscopy : N-H stretch (~3350 cm⁻¹) and carbonyl stretch (~1700 cm⁻¹) .

Q. What safety precautions are required during handling?

- PPE : Nitrile gloves, lab coat, chemical goggles, and respiratory protection if dust/aerosols form .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM) .

- First Aid : Flush eyes with water for 15 minutes upon exposure; consult SDS for compound-specific hazards .

Advanced Research Questions

Q. How can contradictory NMR data be resolved during structural characterization?

- Dynamic Effects : Rotameric equilibria in the carbamate group may split signals. Use variable-temperature NMR to coalesce peaks .

- Impurity Analysis : Compare with LC-MS to detect byproducts (e.g., incomplete deprotection).

- 2D NMR : HSQC and HMBC correlations confirm connectivity between the ethylpiperidine and carbamate groups .

Q. What strategies improve low yields in the alkylation step?

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

- Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions.

- Temperature Control : Gradual heating (e.g., 40°C → 60°C) minimizes decomposition.

Case Study :

A 2021 study achieved 82% yield by switching to NaBH(OAc)₃ for reductive amination, avoiding harsh alkylation conditions .

Q. How does the Boc group influence the compound’s stability and reactivity?

- Acid Sensitivity : The Boc group is stable under basic conditions but cleaved by acids (e.g., TFA), enabling selective deprotection .

- Steric Effects : The tert-butyl group hinders nucleophilic attacks on the carbamate, enhancing shelf stability .

- Applications : Facilitates purification via silica gel chromatography due to increased hydrophobicity .

Methodological Guidance

Q. Designing derivatives for biological activity studies

- Functionalization : Introduce substituents (e.g., fluorination at the ethyl group) to modulate lipophilicity and binding affinity .

- Pharmacophore Modeling : Use docking studies to predict interactions with targets like sigma receptors or enzymes .

- In Vitro Testing : Prioritize cytotoxicity assays (e.g., MTT) before advancing to animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.